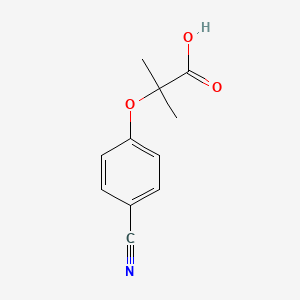

2-(4-Cyanophenoxy)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2,10(13)14)15-9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGYSMXMZDBILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384221 | |

| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79925-16-9 | |

| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-(4-cyanophenoxy)-2-methylpropanoic acid, a compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a robust and well-established two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This document will delve into the mechanistic underpinnings of this pathway, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.

Introduction

This compound belongs to the class of aryloxyalkanoic acids, a scaffold present in numerous biologically active molecules. Its structural similarity to fibrates, a class of lipid-lowering agents, makes it a molecule of significant interest for researchers exploring new therapeutic agents. The synthesis of this compound is straightforward and relies on fundamental organic reactions, making it accessible for proficient chemists.

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient route for the synthesis of this compound involves two sequential reactions:

-

Williamson Ether Synthesis: Formation of an ether linkage by reacting 4-cyanophenol with an ester of 2-bromo-2-methylpropanoic acid.

-

Ester Hydrolysis: Conversion of the resulting ester intermediate to the final carboxylic acid product.

This pathway is favored due to the high yields, ready availability of starting materials, and the reliability of the reactions involved.

Diagram: Overall Synthesis Pathway

Caption: The two-step synthesis of this compound.

Part 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form the ether linkage.[2][3]

In the context of our target molecule, the synthesis begins with the deprotonation of 4-cyanophenol by a suitable base to form the more nucleophilic 4-cyanophenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate, leading to the formation of ethyl 2-(4-cyanophenoxy)-2-methylpropanoate.

Experimental Protocol: Synthesis of Ethyl 2-(4-cyanophenoxy)-2-methylpropanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Cyanophenol | 119.12 | 10 | 1.19 g |

| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 11 | 1.52 mL |

| Potassium Carbonate (anhydrous) | 138.21 | 15 | 2.07 g |

| Acetone (anhydrous) | - | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (1.19 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Add 50 mL of anhydrous acetone to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Add ethyl 2-bromo-2-methylpropanoate (1.52 mL, 11 mmol) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 60-70°C) and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then taken forward to the hydrolysis step. For characterization purposes, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.[4] Its insolubility in acetone helps in driving the reaction forward and simplifies its removal by filtration.

-

Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its relatively low boiling point allows for easy removal after the reaction. Other solvents like DMF or DMSO can also be used and may increase the reaction rate.[1]

-

Excess Reagent: A slight excess of ethyl 2-bromo-2-methylpropanoate is used to ensure the complete consumption of the 4-cyanophenol.

Part 2: Ester Hydrolysis (Saponification)

The second step in the synthesis is the hydrolysis of the ester intermediate to the desired carboxylic acid. This is typically achieved by saponification, which involves treating the ester with a strong base, such as potassium hydroxide or sodium hydroxide, in an aqueous or alcoholic solution. The base attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Crude Ethyl 2-(4-cyanophenoxy)-2-methylpropanoate | 233.26 | ~10 | From Step 1 |

| Potassium Hydroxide (KOH) | 56.11 | 40 | 2.24 g |

| Ethanol | - | - | 30 mL |

| Water | - | - | 20 mL |

| Hydrochloric Acid (2N) | - | - | As needed |

Procedure:

-

Dissolve the crude ethyl 2-(4-cyanophenoxy)-2-methylpropanoate in 30 mL of ethanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve potassium hydroxide (2.24 g, 40 mmol) in 20 mL of water.

-

Add the potassium hydroxide solution to the ethanolic solution of the ester.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add 50 mL of water to the residue and transfer the aqueous solution to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material and non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of 2N hydrochloric acid. A white precipitate of the product should form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5]

Causality Behind Experimental Choices:

-

Base and Solvent: A mixture of ethanol and water is used as the solvent to ensure the solubility of both the ester and the potassium hydroxide. The hydroxide ion acts as the nucleophile for the saponification reaction.

-

Acidification: Acidification is a critical step to protonate the carboxylate salt and precipitate the final carboxylic acid product, which is generally insoluble in acidic aqueous solutions.

-

Washing Step: The initial wash with diethyl ether is important to remove any non-acidic organic impurities, leading to a purer final product.

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a reliable and well-documented process that utilizes fundamental organic reactions. By carefully controlling the reaction conditions as outlined in this guide, researchers can consistently obtain high yields of the desired product. The insights into the causality behind the experimental choices should empower scientists to troubleshoot and adapt this protocol for the synthesis of related analogues, thereby facilitating further research and development in medicinal chemistry.

References

- SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. [Link]

- Google Patents.

- National Institutes of Health (PMC). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)

- Google Patents.

- Cambridge University Press. Williamson Ether Synthesis. [Link]

- Wikipedia. Williamson ether synthesis. [Link]

- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Khan Academy. Williamson ether synthesis (video). [Link]

- Francis Academic Press.

- National Institutes of Health (PubChem). 4-Cyanophenol. [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

2-(4-Cyanophenoxy)-2-methylpropanoic acid mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

This compound is a compound belonging to the fibrate class of drugs, which are primarily utilized for their lipid-lowering properties, particularly in the management of hypertriglyceridemia. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, which is predicated on its function as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. By activating PPARα, this compound orchestrates a complex transcriptional response that profoundly influences lipid and lipoprotein metabolism. This document will delve into the molecular interactions, the resultant signaling cascade, and the key physiological outcomes. Furthermore, it will outline the standard experimental protocols employed to validate this mechanism, offering a robust framework for researchers and drug development professionals.

Introduction: Unveiling this compound

This compound is a synthetic compound that shares the core pharmacophore of the fibrate drug class. Fibrates have been a cornerstone in the treatment of dyslipidemia for decades.[1][2] The therapeutic efficacy of fibrates is intrinsically linked to their ability to modulate the expression of a suite of genes that govern lipid homeostasis.[3][4] The central tenet of their mechanism of action lies in the activation of PPARα, a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.[5] This guide will elucidate the presumed mechanism of action of this compound based on the well-established pharmacology of fibrates.

The Core Mechanism: Agonism of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The primary molecular target of this compound is PPARα. PPARs exist as three distinct isotypes: PPARα, PPARβ/δ, and PPARγ, each with unique tissue distributions and physiological roles.[5] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[5]

Ligand Binding and Receptor Activation

As a PPARα agonist, this compound is predicted to diffuse into the nucleus of target cells and bind directly to the ligand-binding domain (LBD) of the PPARα protein. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins.[6] This activated complex then heterodimerizes with another nuclear receptor, the retinoid X receptor (RXR).

Transcriptional Regulation of Target Genes

The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[6] This binding initiates the transcription of a multitude of genes involved in various aspects of lipid metabolism.[3][7]

The signaling pathway is visually represented in the following diagram:

Key Physiological Consequences of PPARα Activation

The transcriptional reprogramming induced by this compound via PPARα activation culminates in several beneficial effects on lipid metabolism.[3][8]

Reduction of Plasma Triglycerides

This is the most prominent effect of fibrates. It is achieved through a multi-pronged approach:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is a key enzyme that hydrolyzes triglycerides within circulating very-low-density lipoproteins (VLDL) and chylomicrons.[9]

-

Decreased Apolipoprotein C-III (ApoC-III) Expression: ApoC-III is an inhibitor of LPL. PPARα activation suppresses the production of ApoC-III, thereby disinhibiting LPL and promoting triglyceride clearance.[3]

-

Enhanced Fatty Acid Uptake and β-Oxidation: PPARα activation stimulates the expression of genes involved in the uptake of fatty acids into cells (e.g., fatty acid translocase) and their subsequent breakdown through mitochondrial β-oxidation (e.g., carnitine palmitoyltransferase 1, CPT1).[7] This reduces the availability of fatty acids for triglyceride synthesis in the liver.

Increase in High-Density Lipoprotein (HDL) Cholesterol

Fibrates are known to increase HDL cholesterol levels. This is primarily mediated by the PPARα-dependent transcriptional induction of the major HDL apolipoproteins, apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II).[4] These apolipoproteins are crucial for the formation and function of HDL particles, which are involved in reverse cholesterol transport.

Modulation of Low-Density Lipoprotein (LDL) Cholesterol

The effect of fibrates on LDL cholesterol can be variable. While they can lower LDL cholesterol in some individuals, they may also cause a modest increase in others. A key effect is a shift in the composition of LDL particles from small, dense, and highly atherogenic particles to larger, more buoyant, and less atherogenic particles.[10]

Experimental Validation of the Mechanism of Action

To empirically validate the proposed mechanism of action for this compound, a series of in vitro and cell-based assays are required.

In Vitro Assays

Objective: To determine if this compound directly binds to the PPARα ligand-binding domain.

Methodology:

-

A recombinant human PPARα ligand-binding domain (LBD) is utilized.

-

A fluorescently labeled PPARα ligand (tracer) with a known high affinity is incubated with the PPARα LBD.

-

Increasing concentrations of unlabeled this compound are added to compete with the tracer for binding to the LBD.

-

The displacement of the fluorescent tracer is measured using techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11]

-

The concentration of the test compound that results in a half-maximal displacement of the tracer is defined as the IC50 value, which is a measure of its binding affinity.[12]

Objective: To assess the ability of this compound to functionally activate PPARα-mediated gene transcription.

Methodology:

-

A suitable mammalian cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids:

-

An expression vector containing a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the human PPARα LBD.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).[7]

-

-

The transfected cells are then treated with varying concentrations of this compound for approximately 24 hours. A known PPARα agonist (e.g., GW7647) is used as a positive control.[13]

-

Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer.

-

An increase in luciferase activity indicates that the compound has activated the PPARα LBD, leading to the transcription of the reporter gene.

Cell-Based Assays

Objective: To confirm that this compound regulates the expression of known PPARα target genes in a relevant cell type.

Methodology:

-

A metabolically active cell line, such as the human hepatoma cell line HepG2, which endogenously expresses PPARα, is cultured.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using primers specific for known PPARα target genes, such as CPT1A, ACADM (MCAD), and CD36.[7] A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

A dose-dependent increase in the mRNA levels of these target genes provides strong evidence for PPARα engagement in a cellular context.

The following diagram illustrates the experimental workflow for validating the mechanism of action:

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table outlines the expected outcomes from the proposed validation experiments, with hypothetical values for illustrative purposes.

| Experiment | Metric | Expected Outcome for a Potent PPARα Agonist |

| PPARα Competitive Binding Assay | IC50 | < 1 µM |

| PPARα Transactivation Assay | EC50 | < 10 µM |

| Gene Expression (qPCR) in HepG2 cells | Fold Change (vs. vehicle) | > 2-fold increase for target genes (e.g., CPT1A) |

Conclusion

The mechanism of action of this compound is confidently inferred to be the activation of the nuclear receptor PPARα. This interaction initiates a cascade of transcriptional events that collectively lead to a significant reduction in plasma triglycerides and an increase in HDL cholesterol. The experimental framework outlined in this guide provides a clear and robust pathway for the empirical validation of this mechanism. A thorough understanding of this core mechanism is paramount for the continued development and optimization of fibrate-based therapies for dyslipidemia and associated metabolic disorders.

References

- Berger, J., & Moller, D. E. (2002). The Mechanisms of Action of PPARs. Annual Review of Medicine, 53, 409-435.

- Fruchart, J. C., Staels, B., & Duriez, P. (1999). The role of fibric acids in the regulation of plasma triglyceride levels.

- Gervois, P., Torra, I. P., Chinetti, G., Grotzinger, T., Dubois, G., Fruchart, J. C., & Staels, B. (2001). A truncated human peroxisome proliferator-activated receptor alpha isoform supports the role of an N-terminal activation function in the activation of the receptor. Journal of Biological Chemistry, 276(35), 33026-33031.

- Kersten, S., Desvergne, B., & Wahli, W. (2000). Roles of PPARs in health and disease.

- Klopman, G., & Chakravarti, S. K. (2003). A study of the quantitative structure-activity relationship of peroxisome proliferator-activated receptor-gamma agonists. Journal of computer-aided molecular design, 17(8), 559-570.

- Knopp, R. H. (1999). Drug treatment of lipid disorders. New England Journal of Medicine, 341(7), 498-511.

- Lefebvre, P., Chinetti, G., Fruchart, J. C., & Staels, B. (2006). Sorting out the roles of PPAR alpha in energy metabolism and vascular homeostasis.

- Mandard, S., Müller, M., & Kersten, S. (2004). Peroxisome proliferator-activated receptor alpha in health and disease. Cellular and molecular life sciences, 61(4), 393-409.

- Marx, N., Duez, H., Fruchart, J. C., & Staels, B. (2004). Peroxisome proliferator-activated receptors and atherogenesis: regulators of gene expression in vascular cells.

- Schoonjans, K., Peinado-Onsurbe, J., Lefebvre, A. M., Heyman, R. A., Briggs, M., Deeb, S., ... & Auwerx, J. (1996). PPARalpha and PPARgamma activators direct a distinct tissue-specific transcriptional response via a PPRE in the lipoprotein lipase gene. The EMBO journal, 15(19), 5336-5348.

- Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.

- Thorp, J. M., & Waring, W. S. (1962). Modification of metabolism and distribution of lipids by ethyl chlorophenoxyisobutyrate.

- Wysowski, D. K., Kennedy, D. L., & Gross, T. P. (1990). Prescribed use of cholesterol-lowering drugs in the United States, 1978 through 1988. Jama, 263(16), 2185-2188.

- INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit.

- National Center for Biotechnology Information. (n.d.). Clofibrate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66.

- National Center for Biotechnology Information. (n.d.). Ciprofibrate. In PubChem.

- Frontiers Media. (2022). Progress of potential drugs targeted in lipid metabolism research. Frontiers in Pharmacology.

- MDPI. (2018). Aberrant Lipid Metabolism Promotes Prostate Cancer: Role in Cell Survival under Hypoxia and Extracellular Vesicles Biogenesis. International Journal of Molecular Sciences.

- Kulkarni, S. A. (2016). Biochemistry and Molecular Biology of Mechanisms of Action of Fibrates – An Overview. Journal of Clinical and Diagnostic Research, 10(6), BE01-BE05.

- Staels, B., Vu-Dac, N., Kosykh, V. A., Saladin, R., Fruchart, J. C., Dallongeville, J., & Auwerx, J. (1995). Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the triglyceride-lowering effect of fibrates.

- Vu-Dac, N., Schoonjans, K., Laine, B., Fruchart, J. C., Auwerx, J., & Staels, B. (1994). Negative regulation of the human apolipoprotein A-I promoter by fibrates can be attenuated by the interaction of the peroxisome proliferator-activated receptor with its DNA binding site. Journal of Biological Chemistry, 269(49), 31012-31018.

- Spanidis, Y., Gkoutos, G. V., & Djoumbou-Feunang, Y. (2022). A Selective Novel Peroxisome Proliferator-Activated Receptor (PPAR)-α Antagonist Induces Apoptosis and Inhibits Proliferation of CLL Cells In Vitro and In Vivo. Molecular medicine (Cambridge, Mass.), 21(1), 410-419.

- Lee, C. H., Olson, P., & Evans, R. M. (2003). Minireview: lipid metabolism, metabolic diseases, and peroxisome proliferator-activated receptors. Endocrinology, 144(6), 2201-2207.

- Chen, J. D., & Evans, R. M. (1995). A transcriptional co-repressor that interacts with nuclear hormone receptors.

- DiRenzo, J., Söderström, M., Kurokawa, R., Ogliastro, M. H., Ricote, M., Ingrey, S., ... & Glass, C. K. (1997). Peroxisome proliferator-activated receptors and retinoic acid receptors differentially control the interactions of retinoid X receptor heterodimers with coactivators and corepressors. Molecular and cellular biology, 17(4), 2166-2176.

- Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., ... & Wahli, W. (2006). International Union of Pharmacology. LXI. Peroxisome proliferator-activated receptors. Pharmacological reviews, 58(4), 726-741.

- Desvergne, B., & Wahli, W. (1999). Peroxisome proliferator-activated receptors: nuclear control of metabolism. Endocrine reviews, 20(5), 649-688.

- Issemann, I., & Green, S. (1990). Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators.

- Lemberger, T., Desvergne, B., & Wahli, W. (1996). Peroxisome proliferator-activated receptors: a nuclear receptor signaling pathway in lipid physiology. Annual review of cell and developmental biology, 12, 335-363.

- Schoonjans, K., Staels, B., & Auwerx, J. (1996). The peroxisome proliferator activated receptors (PPARs) and their effects on lipid metabolism and adipocyte differentiation. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1302(2), 93-109.

Sources

- 1. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]

- 5. PPAR Ligands for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a member of the phenoxyalkanoic acid class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a gem-dimethyl group, an ether linkage, and a cyano-substituted aromatic ring, imparts a unique combination of properties that are critical for its behavior in biological and chemical systems. This guide provides a comprehensive analysis of its key physicochemical properties, supported by established experimental protocols and spectroscopic interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure. The arrangement of atoms and functional groups dictates its reactivity, polarity, and overall physical behavior.

-

Chemical Name: this compound

-

CAS Number: 79925-16-9[1]

-

Molecular Formula: C₁₁H₁₁NO₃[1]

-

Molecular Weight: 205.21 g/mol [1]

The structure combines a hydrophilic carboxylic acid head with a more lipophilic cyanophenyl tail, creating a molecule with amphiphilic characteristics.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

A quantitative summary of the primary physicochemical properties is essential for predicting the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Monoisotopic Mass | 205.0739 Da | [2] |

| Melting Point | 118-120 °C | [1] |

| Boiling Point (Predicted) | 381.3 ± 17.0 °C | [1] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.05 ± 0.10 | [1] |

| XlogP (Predicted) | 1.7 | [2] |

Detailed Physicochemical Characterization

Physical State and Appearance

Based on its melting point of 118-120 °C, this compound exists as a solid at standard temperature and pressure. Compounds in this class are typically white to off-white crystalline solids.

Solubility Profile

The solubility of this molecule is a tale of two parts: the hydrophilic carboxylic acid group and the lipophilic cyanophenyl moiety.[3]

-

Aqueous Solubility : The carboxylic acid group can engage in hydrogen bonding with water, granting it a degree of aqueous solubility. However, this is counteracted by the hydrophobic nature of the aromatic ring and the gem-dimethyl groups.[3] Solubility is expected to be highly pH-dependent. In basic solutions (pH > pKa), the carboxylate anion (R-COO⁻) will form, significantly increasing water solubility due to ion-dipole interactions. In acidic solutions (pH < pKa), the neutral carboxylic acid form will predominate, leading to lower aqueous solubility.

-

Organic Solubility : The compound is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone, which can solvate both the polar and non-polar regions of the molecule.

Acidity and pKa

The predicted pKa of 3.05 ± 0.10 indicates that this compound is a moderately strong organic acid.[1] This value is lower than that of a simple alkyl carboxylic acid like isobutyric acid (pKa ≈ 4.86)[4]. The increased acidity is attributable to the electron-withdrawing nature of the phenoxy group, which stabilizes the carboxylate conjugate base through induction. At physiological pH (~7.4), the carboxylic acid group will be almost completely deprotonated, existing as the carboxylate anion. This is a critical consideration for drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. Below is an expert interpretation of the expected spectral data for this molecule, based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Deshielded, acidic proton. Often broad due to hydrogen bonding and exchange. |

| Aromatic (Ha) | ~7.6 | Doublet | 2H | Protons ortho to the electron-withdrawing cyano group are deshielded. |

| Aromatic (Hb) | ~7.0 | Doublet | 2H | Protons meta to the cyano group (ortho to the ether linkage) are less deshielded. |

| gem-Dimethyl (-C(CH₃)₂) | ~1.5 | Singlet | 6H | Equivalent methyl protons on a quaternary carbon, appearing as a single sharp peak. |

-

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | 170 - 180 | Typical range for a carboxylic acid carbonyl carbon. |

| Aromatic (C-O) | 160 - 165 | Quaternary aromatic carbon attached to the electronegative oxygen. |

| Aromatic (C-CN) | 105 - 110 | Quaternary aromatic carbon attached to the cyano group. |

| Nitrile (-C N) | 118 - 122 | Characteristic chemical shift for a nitrile carbon. |

| Aromatic (CH) | 115 - 135 | Aromatic CH carbons will appear in this region, with distinct shifts based on their position relative to substituents. |

| Quaternary (-O-C (CH₃)₂) | 75 - 85 | The quaternary carbon of the isobutyrate moiety, shifted downfield by the ether oxygen. |

| gem-Dimethyl (-C(C H₃)₂) | 20 - 30 | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. The spectrum of this compound would be dominated by characteristic vibrations.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad and strong, often obscuring C-H stretches.[5] |

| Alkyl | C-H stretch | 2850 - 3000 | Medium to strong, may be seen on the shoulder of the broad O-H band. |

| Nitrile | C≡N stretch | 2220 - 2260 | Sharp, medium intensity peak. A key diagnostic band. |

| Carbonyl | C=O stretch | 1700 - 1725 | Strong and sharp, characteristic of a carboxylic acid carbonyl.[5] |

| Aromatic | C=C stretch | 1450 - 1600 | Multiple medium to sharp bands. |

| Ether | C-O stretch | 1200 - 1300 (Aryl-Alkyl) | Strong band associated with the aryl-O-C stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Molecular Ion (M⁺•): The molecular ion peak would be observed at an m/z corresponding to the molecular weight (205.21). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₁H₁₁NO₃) with high accuracy.

-

Key Fragmentation Pathways:

-

Loss of COOH: A fragment corresponding to [M - 45]⁺ from the loss of the carboxyl radical is expected.

-

McLafferty Rearrangement: Not possible due to the lack of a gamma-hydrogen.

-

Cleavage of the Ether Bond: Fragmentation on either side of the ether oxygen can lead to characteristic ions, such as those corresponding to the cyanophenoxy radical or the 2-methylpropanoic acid cation.

-

Experimental Protocols for Physicochemical Analysis

The trustworthiness of physicochemical data relies on robust and validated experimental methods. The following protocols outline standard procedures for determining key properties.

Protocol: Melting Point Determination (Capillary Method)

Principle: This method determines the temperature range over which a solid substance transitions to a liquid. A narrow melting range is indicative of high purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (118 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility (Shake-Flask Method - OECD 105)

Principle: This equilibrium method measures the saturation concentration of a substance in water at a specific temperature. It is the gold standard for determining aqueous solubility.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of pH-buffered water (e.g., pH 7.4 phosphate buffer) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time to equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the solid and aqueous phases.

-

Sampling: Carefully extract an aliquot of the clear, saturated aqueous supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration, expressed in units such as mg/L or µM.

Sources

- 1. 79925-16-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. Buy 2-(2-Cyanophenyl)-2-methylpropanoic acid [smolecule.com]

- 4. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 5. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Biological Activity of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid: A Profile Based on Structural Analogs and Mechanistic Prediction

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The landscape of drug discovery is often navigated by drawing parallels between known entities and novel structures. Direct experimental data on 2-(4-Cyanophenoxy)-2-methylpropanoic acid is not abundant in public literature. However, its chemical architecture bears a striking resemblance to a well-established class of therapeutic agents. This guide is structured upon a robust scientific premise: that the biological activity of this compound can be reliably predicted by examining its closest structural analogs, most notably fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.[1][2][3] By deconstructing the known mechanisms of these analogs, we can build a comprehensive and actionable profile for the title compound, complete with proposed methodologies for its validation. This document, therefore, serves not only as a technical summary but as a strategic roadmap for future research and development.

Core Mechanistic Hypothesis: A Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist

The foundational structure of this compound, characterized by a phenoxy-isobutyric acid moiety, is a classic pharmacophore for ligands of the Peroxisome Proliferator-Activated Receptors (PPARs).[4] PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, as well as inflammation.[5][6] The fibrate class of drugs, including fenofibrate, exert their therapeutic effects primarily through the activation of the PPARα isoform.[1][3][7]

The activation sequence is a well-elucidated cascade:

-

Ligand Binding: The molecule, acting as a ligand, enters the cell nucleus and binds to the ligand-binding domain of PPARα.

-

Conformational Change & Heterodimerization: This binding induces a conformational change in the PPARα protein, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: The resulting PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: This binding event recruits co-activator proteins, initiating the transcription of genes involved in lipid catabolism and transport, thereby executing the biological response.

Given its structure, it is hypothesized that this compound functions as a potent PPARα agonist. The substitution of the 4-chlorobenzoyl group (found in fenofibric acid) with a 4-cyano group is a common strategy in medicinal chemistry to modulate receptor affinity and pharmacokinetic properties.[8]

Caption: General mechanism of PPARα activation by a ligand.

Predicted Biological Activities and Underlying Pathways

Based on the PPARα agonist hypothesis, two primary domains of biological activity are predicted: profound modulation of lipid metabolism and significant anti-inflammatory effects.

Regulation of Lipid and Lipoprotein Metabolism

Activation of PPARα orchestrates a multi-pronged assault on dyslipidemia. The primary outcome is a reduction in circulating triglycerides and an increase in high-density lipoprotein cholesterol (HDL-C).[3][9]

Key Mechanisms:

-

Triglyceride Catabolism: PPARα activation upregulates the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL). It also downregulates the expression of Apolipoprotein C-III (ApoC-III), a natural inhibitor of LPL, further enhancing triglyceride clearance.[7]

-

Fatty Acid Oxidation: It stimulates hepatic fatty acid uptake and subsequent β-oxidation by increasing the transcription of genes encoding fatty acid transport proteins and mitochondrial enzymes (e.g., Carnitine Palmitoyltransferase 1, CPT1).[10][11] This reduces the substrate available for triglyceride synthesis.

-

HDL-C Elevation: The synthesis of the major structural proteins of HDL, Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), is significantly increased, promoting the formation of new HDL particles.[7][12]

Caption: Predicted PPARα-mediated regulation of lipid metabolism.

Data Summary: Effects of Fenofibrate (Structural Analog) on Lipid Parameters

| Parameter | Direction of Change | Typical Magnitude | Mechanism |

| Triglycerides (TG) | ↓ | 20-50% | Increased LPL activity, Decreased ApoC-III |

| VLDL Cholesterol | ↓ | 20-50% | Reduced hepatic production, Increased clearance |

| HDL Cholesterol | ↑ | 10-30% | Increased ApoA-I and ApoA-II synthesis |

| LDL Cholesterol | ↓ / ↔ | Variable | Dependent on baseline TG levels |

Note: The effect on LDL-C can be variable. In patients with high triglycerides, fibrate therapy can sometimes lead to a slight increase in LDL-C as VLDL particles are converted to LDL.[3][9]

Anti-Inflammatory Activity

Beyond metabolic regulation, PPARα activation exerts potent anti-inflammatory effects, which are critical for mitigating atherosclerosis and other inflammatory conditions.[6][13] The primary mechanism is the negative regulation of pro-inflammatory gene expression.

Key Mechanisms:

-

NF-κB Inhibition: Activated PPARα can interfere with the signaling pathways of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). This "transrepression" does not involve direct DNA binding but rather protein-protein interactions that prevent NF-κB from activating its target genes.

-

Cytokine Suppression: This leads to a reduction in the production of inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[13][14]

-

Macrophage Modulation: PPARα agonists can influence macrophage polarization, potentially shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[15]

Recommended Experimental Protocols for Validation

To empirically validate the predicted biological activities of this compound, a tiered approach from in vitro receptor engagement to in vivo efficacy is recommended.

Protocol 1: In Vitro PPARα Ligand Binding and Activation Assay

Objective: To determine if the compound directly binds to and activates the human PPARα receptor.

Methodology: Luciferase Reporter Assay

-

Cell Line: Utilize a host cell line (e.g., HEK293T) engineered to co-express two plasmids: one containing the full-length human PPARα gene and another containing a luciferase reporter gene downstream of a PPRE sequence.

-

Compound Preparation: Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM) in a suitable vehicle (e.g., DMSO). A known PPARα agonist (e.g., GW7647) should be used as a positive control.

-

Cell Treatment: Seed the engineered cells in a 96-well plate. After allowing them to adhere, replace the medium with a medium containing the various concentrations of the test compound, positive control, and vehicle control. Incubate for 18-24 hours.

-

Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to cell viability (if necessary) and plot the signal against the compound concentration. Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

Causality and Self-Validation: This experiment directly links the presence of the compound to the activation of the specific PPARα-PPRE transcriptional machinery. The inclusion of a potent positive control validates the assay's responsiveness, while the vehicle control establishes the baseline. A clear dose-response relationship provides strong evidence of specific agonism.

Caption: Experimental workflow for a PPARα luciferase reporter assay.

Protocol 2: Gene Expression Analysis in a Human Hepatocyte Model

Objective: To confirm that PPARα activation by the compound leads to the transcriptional regulation of key target genes involved in lipid metabolism.

Methodology: RT-qPCR in HepG2 Cells

-

Cell Culture: Culture HepG2 cells (a human hepatoma cell line that is a well-accepted model for liver metabolism) to ~80% confluency.

-

Treatment: Treat the cells with the test compound at a concentration determined from the luciferase assay (e.g., 3x EC50), a positive control, and a vehicle control for 24 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (CPT1A, APOA1, LPL) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative fold change in gene expression for each target gene in the treated groups compared to the vehicle control group using the ΔΔCt method.

Causality and Self-Validation: This protocol directly measures the functional downstream consequence of receptor activation in a metabolically relevant cell type. A statistically significant upregulation of genes like CPT1A and APOA1 would validate the mechanistic link between the compound, PPARα, and the modulation of lipid metabolic pathways.

Conclusion and Future Directions

While direct experimental investigation of this compound is pending, its chemical structure provides a strong basis for predicting its biological activity. The evidence from closely related fibrates suggests that this compound is a potent PPARα agonist. Its primary biological functions are expected to be the beneficial modulation of lipid profiles—specifically lowering triglycerides and raising HDL-C—and the exertion of significant anti-inflammatory effects. These activities make it a compound of interest for metabolic disorders such as hypertriglyceridemia and mixed dyslipidemia, as well as conditions with a strong inflammatory component like atherosclerosis. The experimental protocols outlined in this guide provide a clear and robust framework for validating these predictions, moving this promising molecule from a structural analog to a characterized therapeutic candidate.

References

- Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-8.

- Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37093–37106.

- Drugs.com. Fenofibrate Tablets: Package Insert / Prescribing Info / MOA.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3339, Fenofibrate.

- U.S. Food and Drug Administration. (n.d.). FENOGLIDE (fenofibrate) tablets prescribing information.

- McKenney, J. M. (2000). Update on fenofibrate. Current Opinion in Cardiology, 15(4), 255-259.

- Wikipedia. (2024). Fenofibrate.

- Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429.

- Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

- Stankov, K., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(16), 8789.

- Fathi, E., et al. (2018). Statins and Alkylphospholipids as New Anticancer Agents Targeting Lipid Metabolism. Current Cancer Drug Targets, 18(9), 848-856.

- ResearchGate. (2024). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- Liu, X., et al. (2023). Progress of potential drugs targeted in lipid metabolism research. Frontiers in Pharmacology, 14, 1109911.

- Google Patents. (2014). CN103539710A - Synthesis method of (R)-bicalutamide.

- Wikipedia. (2024). PPAR agonist.

- Yu, K., et al. (2019). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). Expert Opinion on Therapeutic Patents, 29(1), 37-51.

- Muhammad, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(23), 8234.

- Kokal, S., et al. (2024). The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. Journal of Cancer Research and Clinical Oncology.

- Aiello, A., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 92.

- Schlaepfer, I. R., et al. (2020). Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade. Molecular Cancer Therapeutics, 19(1), 183-192.

- Salehi, B., et al. (2023). Bioactives and Inflammation: A Special Issue. Molecules, 28(14), 5406.

- Perera, L., et al. (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 315(1), 230-9.

- Laukkanen, C. A., et al. (2022). Lipidomic Analyses Reveal Modulation of Lipid Metabolism by the PFAS Perfluoroundecanoic Acid (PFUnDA) in Non-Obese Diabetic Mice. Frontiers in Immunology, 13, 856096.

- Farzaneh-Mel, U., et al. (2022). Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization. International Journal of Molecular Sciences, 23(10), 5478.

- Till, A., et al. (2018). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 62(10), e00940-18.

- Wolff, A., et al. (2007). Antagonistic Effects of Sodium Butyrate and N-(4-Hydroxyphenyl)-retinamide on Prostate Cancer. Anticancer Research, 27(2), 817-822.

- Tashfeen, A., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(18), 11211-11225.

- Zadra, G., et al. (2019). Aberrant Lipid Metabolism Promotes Prostate Cancer: Role in Cell Survival under Hypoxia and Extracellular Vesicles Biogenesis. International Journal of Molecular Sciences, 20(10), 2465.

- Slaga, T. J., et al. (1983). Studies on mechanism of action of anti-tumor-promoting agents: their specificity in two-stage promotion. Proceedings of the National Academy of Sciences of the United States of America, 80(20), 6371-5.

Sources

- 1. drugs.com [drugs.com]

- 2. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Update on fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fenofibrate - Wikipedia [en.wikipedia.org]

- 8. The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

An In-Depth Technical Guide to 2-(4-Cyanophenoxy)-2-methylpropanoic Acid: A Core Moiety in Modern Drug Discovery

Abstract

This compound represents a fascinating nexus in medicinal chemistry, embodying a core structural framework found in two distinct and significant classes of therapeutic agents: the fibrate class of lipid-lowering drugs and the non-steroidal selective androgen receptor modulators (SARMs). While the history of this specific molecule is not extensively documented as a standalone entity, its chemical architecture is deeply rooted in the development of compounds designed to modulate critical metabolic and signaling pathways. This guide provides a comprehensive technical overview of this compound, tracing its lineage through the historical development of fibrates and its contemporary relevance in the quest for tissue-selective androgenic agents. We will delve into its synthesis, proposed mechanisms of action based on its more famous derivatives, structure-activity relationships, and the analytical techniques required for its characterization. This document is intended for researchers, scientists, and professionals in drug development who seek to understand the foundational chemistry and pharmacology of this pivotal molecular scaffold.

Introduction: A Tale of Two Targets

At its core, this compound is a derivative of phenoxy-isobutyric acid. This seemingly simple structure is a powerful pharmacophore, a molecular framework that is recognized by and interacts with specific biological targets. Its story is not one of a single discovery, but rather an evolution in two parallel streams of pharmaceutical research.

-

The Fibrate Heritage: The phenoxy-isobutyric acid backbone is the defining feature of fibrates, a class of drugs used to treat dyslipidemia since the 1960s.[1] These compounds primarily function by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism.[2]

-

The SARM Frontier: More recently, the cyanophenoxy-2-methylpropanamide moiety, the amide counterpart to our topic acid, has emerged as a cornerstone in the design of non-steroidal selective androgen receptor modulators (SARMs).[3] These investigational drugs aim to provide the anabolic benefits of androgens in muscle and bone with fewer of the undesirable side effects in tissues like the prostate.[4]

This guide will explore the discovery, synthesis, and biological significance of this compound by examining its role within these two crucial therapeutic areas.

The Fibrate Lineage: Modulating Lipid Metabolism

The journey of the phenoxy-isobutyric acid scaffold began with the empirical discovery of its lipid-lowering effects, long before its precise molecular target was identified.

Historical Context and Discovery

The clinical use of fibrates dates back to the introduction of clofibrate in the 1960s.[1] Subsequent research led to the development of more potent derivatives, such as fenofibrate, which was first synthesized in 1974.[3] The active metabolite of fenofibrate is fenofibric acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid, a close structural relative of the cyanophenoxy compound of interest. The discovery that these molecules exert their effects by activating PPARα in the 1990s was a landmark achievement, finally elucidating their mechanism of action.[2]

Synthesis of this compound

The synthesis of this compound can be reliably predicted based on established methods for creating phenoxy-isobutyric acids, such as the synthesis of fenofibric acid.[1][5] The primary route is the Williamson ether synthesis, which involves the coupling of a phenol with an alkyl halide.[6][7]

Proposed Synthetic Protocol:

A robust two-step synthesis can be employed:

-

Step 1: Williamson Ether Synthesis to form the Ester. 4-Cyanophenol is reacted with an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl or isopropyl ester) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux to drive the SN2 reaction to completion.

-

Step 2: Saponification of the Ester. The resulting ester, ethyl 2-(4-cyanophenoxy)-2-methylpropanoate, is then hydrolyzed to the carboxylic acid.[8][9] This is typically achieved by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous alcohol solution.[1][10] Following the reaction, the mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate, which can then be isolated by filtration.

Experimental Protocol: Synthesis of this compound

-

Ester Formation:

-

To a round-bottom flask, add 4-cyanophenol (1.0 eq), ethyl 2-bromo-2-methylpropanoate (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous acetone as the solvent.

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-cyanophenoxy)-2-methylpropanoate.

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Mechanism of Action: PPARα Agonism

As a fibrate analogue, this compound is predicted to function as a PPARα agonist.[11] PPARα is a ligand-activated transcription factor that, upon binding to its ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[2]

Key Downstream Effects of PPARα Activation:

-

Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[12]

-

Decreased Apolipoprotein C-III (ApoC-III) Synthesis: ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride catabolism.[12]

-

Increased Synthesis of Apolipoproteins A-I and A-II: These are the primary protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.[11]

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver.

Structure-Activity Relationships (SAR)

In the aryl-propionamide class of SARMs, the B-ring (the phenoxy ring) and its substituents are critical for high-affinity binding to the androgen receptor. The para-cyano group, as seen in Ostarine and related compounds, is a key feature. It is believed to act as a hydrogen bond acceptor, interacting with specific amino acid residues within the AR ligand-binding domain, thereby anchoring the molecule and contributing to its potent and selective activity. [13]

Physicochemical and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized this compound.

Table 1: Predicted Physicochemical and Analytical Data

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| ¹H NMR | |

| Aromatic Protons | Two doublets (AA'BB' system), ~7.0-7.7 ppm |

| Methyl Protons | Singlet (6H), ~1.6 ppm |

| Carboxylic Proton | Broad singlet, >10 ppm |

| ¹³C NMR | |

| Carbonyl Carbon | ~175-180 ppm |

| Cyano Carbon | ~118-120 ppm |

| Quaternary Carbon | ~78-82 ppm |

| Aromatic Carbons | 4 signals, ~110-160 ppm |

| Methyl Carbons | ~25 ppm |

| Mass Spectrometry (EI) | Expected fragments from loss of COOH, cleavage of the ether bond. |

Protocol: Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [14] * Acquire ¹H and ¹³C NMR spectra.

-

Confirm the presence of all expected signals, their chemical shifts, multiplicities, and integrations as outlined in Table 1. [15]The n+1 rule will apply to any coupled protons. [14]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source. [16] * Determine the molecular weight from the molecular ion peak (M⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to further confirm the structure.

-

Conclusion and Future Perspectives

This compound stands as a testament to the power of a core chemical scaffold in medicinal chemistry. Its structural heritage is firmly planted in the field of lipid-lowering fibrate drugs, suggesting a high probability of activity as a PPARα agonist. Simultaneously, its close structural relationship to the potent SARM Ostarine highlights its relevance as a key building block for developing tissue-selective anabolic agents.

The lack of dedicated research on this specific molecule presents a clear opportunity. Future work should focus on its definitive synthesis and purification, followed by comprehensive biological evaluation. Key research questions include:

-

What is its potency and efficacy as a PPARα agonist compared to existing fibrates?

-

Does it possess any activity at the androgen receptor, or could it serve as a metabolite or prodrug for a SARM?

-

Could this scaffold be further modified to create novel dual-action ligands targeting both PPARα and the androgen receptor?

By exploring these questions, the scientific community can fully elucidate the therapeutic potential of this compound, a molecule that sits at the crossroads of metabolic and endocrine drug discovery.

References

- Selective androgen receptor modulator - Wikipedia. URL: https://en.wikipedia.

- Fenofibric acid synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/217636-47-0.html

- Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4898053/

- [Molecular mechanism of action of the fibrates] - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10851558/

- Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators | Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm900421y

- The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors - The Korean Journal of Sports Medicine. URL: https://www.kjportsmed.org/journal/view.html?doi=10.5763/kjsm.2021.39.1.8

- CN109369425B - Preparation method of fenofibric acid choline salt - Google Patents. URL: https://patents.google.

- CN105130795A - Preparation method for high-purity fenofibric acid crude drugs - Google Patents. URL: https://patents.google.

- Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions - SciELO. URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532016000100122

- A kind of preparation method of fenofibric acid - Eureka | Patsnap. URL: https://patents.

- Selective Androgen Receptor Modulators (SARMs): A Mini-Review - Lupine Publishers. URL: https://lupinepublishers.

- Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19943612/

- Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circulation. URL: https://www.ahajournals.org/doi/10.1161/01.cir.98.19.2088

- Fibric Acid Derivaties: Pharmacology Video Lectures | USMLE Step 1 - YouTube. URL: https://www.youtube.

- Ostarine(MK-2866) synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/1010396-29-8.html

- The effects of fibrates and thiazolidinediones on plasma triglyceride metabolism are mediated by distinct peroxisome proliferator activated receptors (PPARs) - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9545084/

- Mass spectrometry in structural and stereochemical problems. CLXXIII. The electron impact induced fragmentations and rearrangements of trimethylsilyl esters of w-phenoxyalkanoic acids | The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/abs/10.1021/jo00839a045

- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. URL: https://www.masterorganicchemistry.

- Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy - Benchchem. URL: https://www.benchchem.com/application-notes/characterization-of-propanoic-acid-3-trichlorogermyl-using-1h-nmr-spectroscopy

- The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9748239/

- Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS - eurl-pesticides.eu. URL: https://www.eurl-pesticides.eu/userfiles/file/EurlSrm/meth_QuPPe-AO_Phenoxyalkanoic-Acids_Milk.pdf

- Ch20: Hydrolysis of Esters - University of Calgary. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-3.html

- The Williamson Ether Synthesis. URL: https://www.csus.edu/indiv/m/mackj/chem125/125labwilliamson.pdf

- Ester to Acid - Common Conditions. URL: https://www.organic-chemistry.org/common/hydrolysis/estertoacid.htm

- 15.9: Hydrolysis of Esters - Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_CHEM_309_-General_Organic_and_Biochemistry(Bennett)/15%3A_Carboxylic_Acids_and_Esters/15.09%3A_Hydrolysis_of_Esters

- Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit | Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm900280m

- Synthesis of Carboxylic Acids. URL: https://www.ndsu.edu/pubweb/~jasperse/chem360/Handouts/20-21-Acids-Esters-Amides-Chlorides.pdf

- Williamson Ether Synthesis. URL: https://www.cambridge.org/us/files/5413/6667/3536/7212_Williamson_Ether_Synthesis.pdf

- Based on structure activity relationship of several SARM - Online Inhibitor. URL: https://www.online-inhibitor.

- Williamson ether synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis

- Williamson Ether Synthesis reaction - BYJU'S. URL: https://byjus.com/chemistry/williamson-ether-synthesis/

- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. URL: https://link.springer.com/article/10.1007/s00044-010-9489-2

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. URL: https://www.mdpi.com/1422-0067/22/21/11928

- Williamson Ether Synthesis - YouTube. URL: https://www.youtube.

- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. URL: https://www.docbrown.info/page06/IRspec/propanoicacid.htm

- Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry. URL: https://www.docbrown.info/page07/C13NMR/C13propanoicacid.htm

- SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. URL: https://www.researchgate.

- High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/320496155_High_throughput_screening_of_phenoxy_carboxylic_acids_with_dispersive_solid_phase_extraction_followed_by_direct_analysis_in_real_time_mass_spectrometry

- What Is MK-2866 (Ostarine / Enobosarm)? The Complete Guide to One of t - Swolverine. URL: https://swolverine.com/blogs/blog/what-is-mk-2866-ostarine-enobosarm-the-complete-guide-to-one-of-the-most-popular-sarms-for-muscle-growth-and-performance

- Ostarine(MK-2866) | C19H14F3N3O3 | CID 45107712 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ostarine_MK-2866

- 2-Propanone, 1-phenoxy- - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5896220&Mask=200

- MK-2866 (Ostarine): How to Get Muscle Growth and Performance - Element SARMS. URL: https://elementsarms.com/articles/mk-2866-ostarine-how-to-get-muscle-growth-and-performance/

- Ostarine (MK-2866/Enobosarm) Before and After Deep Dive (with Bloodwork).

Sources

- 1. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

- 2. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 11. ahajournals.org [ahajournals.org]

- 12. The effects of fibrates and thiazolidinediones on plasma triglyceride metabolism are mediated by distinct peroxisome proliferator activated receptors (PPARs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Cyanophenoxy)-2-methylpropanoic acid, a close structural analog of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, presents a compelling case for therapeutic investigation. This guide delineates the scientific rationale and experimental pathways for identifying and validating its therapeutic targets. Drawing from the extensive knowledge base of fenofibrate, we posit that the primary target is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a master regulator of lipid metabolism. Furthermore, we explore potential secondary and "off-target" pathways that may offer novel therapeutic avenues. This document provides a comprehensive framework for researchers to systematically evaluate the pharmacological profile of this compound, complete with detailed experimental protocols and conceptual diagrams to guide laboratory investigation.